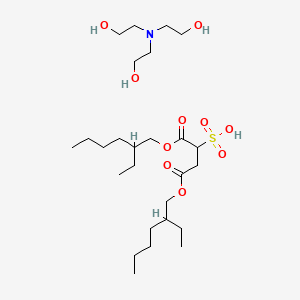
Einecs 242-136-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 242-136-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily known for its role as a radical initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, primarily involving radical formation. The most notable reactions include:
Radical Initiation: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form free radicals, which can initiate polymerization reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitrile oxides.
Substitution: It can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Radical Initiation: Typically requires heating to temperatures around 60-80°C.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acids are commonly used.
Major Products Formed
Polymerization: The primary product is the polymer formed through radical initiation.
Oxidation: Nitrile oxides are the major products.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of plastics, rubbers, and other polymeric materials.
Mechanism of Action
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals upon thermal decomposition. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The molecular targets include unsaturated monomers, and the pathways involve radical propagation and termination steps.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in radical polymerization.
Azobisisobutyronitrile (AIBN): A closely related compound with similar applications.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its specific thermal decomposition properties, which make it highly effective as a radical initiator. Its ability to generate radicals at relatively low temperatures compared to other initiators like benzoyl peroxide and potassium persulfate makes it particularly valuable in certain polymerization processes.
Properties
CAS No. |
18262-08-3 |
|---|---|
Molecular Formula |
C26H53NO10S |
Molecular Weight |
571.8 g/mol |
IUPAC Name |
1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C20H38O7S.C6H15NO3/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;8-4-1-7(2-5-9)3-6-10/h16-18H,5-15H2,1-4H3,(H,23,24,25);8-10H,1-6H2 |
InChI Key |
NJUCVJBYISMNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















